molecular formula C9H8ClN3O2 B13047792 Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate

Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate

Katalognummer: B13047792
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: DIQOYNNFOXMCAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a methyl ester group and a chloro-substituted benzo[d][1,2,3]triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate typically involves the copper-catalyzed click reaction of azides with alkynes. This method is widely used due to its efficiency and high yield . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often investigated through molecular docking studies and other biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzo[d][1,2,3]triazole derivatives, such as:

Uniqueness

Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate is unique due to its specific substitution pattern and the presence of a methyl ester group.

Eigenschaften

Molekularformel

C9H8ClN3O2

Molekulargewicht

225.63 g/mol

IUPAC-Name

methyl 2-(5-chlorobenzotriazol-2-yl)acetate

InChI

InChI=1S/C9H8ClN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3

InChI-Schlüssel

DIQOYNNFOXMCAX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CN1N=C2C=CC(=CC2=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.